Chemical structure and properties of 1-(2,2-Diethoxyethyl)aziridine
Chemical structure and properties of 1-(2,2-Diethoxyethyl)aziridine
Structure, Reactivity, and Applications in Heterocyclic Synthesis
Executive Summary
1-(2,2-Diethoxyethyl)aziridine (CAS: 33449-47-7) represents a specialized class of bifunctional heterocyclic building blocks. Combining the high electrophilic reactivity of a strained aziridine ring with the latent carbonyl functionality of a diethyl acetal, this molecule serves as a strategic "lynchpin" in the synthesis of complex nitrogenous heterocycles.
This guide provides an in-depth technical analysis of its physicochemical properties, synthesis protocols, and its critical role as a masked aldehyde precursor in the development of pharmaceutical intermediates, particularly for imidazole and polyamine scaffolds.
Chemical Identity & Physical Properties[1][2]
The molecule consists of a three-membered aziridine ring N-alkylated with a 2,2-diethoxyethyl group. The acetal moiety acts as a protecting group for the corresponding aldehyde, providing stability under basic nucleophilic conditions while retaining susceptibility to acid-catalyzed hydrolysis.
Table 1: Physicochemical Profile
| Property | Value / Description |
| IUPAC Name | 1-(2,2-Diethoxyethyl)aziridine |
| Common Synonyms | N-(2,2-Diethoxyethyl)aziridine; Aziridine acetaldehyde diethyl acetal |
| CAS Number | 33449-47-7 |
| Molecular Formula | C₈H₁₇NO₂ |
| Molecular Weight | 159.23 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | ~55-60 °C (at reduced pressure, est.)[1] / Decomposes >100°C |
| Density | ~0.92 g/cm³ (predicted) |
| Solubility | Miscible in organic solvents (DCM, THF, Toluene); Hydrolyzes in aqueous acid |
| Stability | Air-sensitive; Store under inert gas (Ar/N₂) at 2-8°C |
Structural Analysis & Reactivity Profile
The utility of 1-(2,2-Diethoxyethyl)aziridine stems from its dual-mode reactivity. It possesses two distinct "trigger" points for chemical modification:
-
The Aziridine Ring (Nucleophilic Attack): The significant ring strain (~26 kcal/mol) makes the ring carbons highly susceptible to nucleophilic attack (Sɴ2 type), leading to ring opening and the formation of ethylamine derivatives.
-
The Diethyl Acetal (Acid Hydrolysis): The acetal group is stable to bases and nucleophiles but hydrolyzes rapidly in acidic media to reveal a reactive aldehyde (CHO) group.
Visualization: Reactivity Pathways[2]
Figure 1: Dual reactivity pathways showing nucleophilic ring opening and acid-catalyzed aldehyde deprotection.[2][3][4]
Synthesis & Manufacturing
The most efficient synthesis involves the N-alkylation of the parent aziridine (ethyleneimine) with bromoacetaldehyde diethyl acetal. This reaction requires careful control of temperature and stoichiometry to prevent polymerization of the aziridine.
Experimental Protocol: N-Alkylation Route
Reagents:
-
Aziridine (Ethyleneimine) [Warning: Highly Toxic]
-
Bromoacetaldehyde diethyl acetal[5]
-
Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N)
-
Solvent: Acetonitrile (MeCN) or DMF
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask under Argon, suspend anhydrous K₂CO₃ (1.2 equiv) in dry Acetonitrile.
-
Addition: Cool the mixture to 0°C. Add Aziridine (1.0 equiv) slowly via syringe.
-
Alkylation: Add Bromoacetaldehyde diethyl acetal (1.1 equiv) dropwise over 30 minutes. The slow addition prevents exotherms that could trigger aziridine polymerization.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours. Monitor via TLC (stain with Ninhydrin or KMnO₄).
-
Workup: Filter off the solid salts. Concentrate the filtrate under reduced pressure (keep bath temp < 40°C to avoid degradation).
-
Purification: Distill under high vacuum or purify via flash chromatography (neutral alumina is preferred over silica to prevent acid-catalyzed ring opening/hydrolysis).
Yield Expectation: 65-80% depending on moisture control.
Applications in Drug Development[8][9][10]
5.1. Synthesis of Imidazoles and Poly-nitrogen Heterocycles
The primary application of 1-(2,2-Diethoxyethyl)aziridine is as a C2-synthon for imidazole synthesis.[6]
-
Mechanism: The aziridine ring is opened by a nucleophile (e.g., an amidine or urea derivative).[7] Subsequent acid treatment hydrolyzes the acetal to an aldehyde, which then undergoes intramolecular cyclization with the amine formed from the ring opening.
-
Utility: This allows for the rapid construction of 1,2-disubstituted imidazoles, a scaffold common in antifungal drugs (e.g., Ketoconazole) and enzyme inhibitors.
5.2. Prodrug Linkers
The molecule can serve as a linker in antibody-drug conjugates (ADCs) or prodrugs. The acetal functionality provides a pH-sensitive trigger (hydrolyzing in the acidic environment of a lysosome), while the aziridine allows for covalent attachment to the drug payload.
Visualization: Heterocycle Synthesis Workflow
Figure 2: Workflow for converting the aziridine precursor into a cyclic heterocycle.
Safety & Handling Protocols
Hazard Classification:
-
Acute Toxicity: High. Aziridines are potent alkylating agents.[8]
-
Carcinogenicity: Suspected human carcinogen.[9]
-
Flammability: Flash point is likely < 60°C.
Mandatory PPE & Controls:
-
Engineering Controls: All operations must be performed in a certified chemical fume hood.
-
Skin Protection: Double-gloving (Nitrile over Laminate) is recommended due to the penetrating nature of alkylating agents.
-
Decontamination: Spills should be neutralized immediately with 5% aqueous sodium thiosulfate or dilute acetic acid to open the ring and render it non-electrophilic.
References
-
BLD Pharm. (2023). Product Datasheet: 1-(2,2-Diethoxyethyl)aziridine (CAS 33449-47-7). Retrieved from
- Padwa, A., & Murphree, S. (2006). Epoxides and Aziridines – A Mini Review. Arkivoc. (General reactivity of aziridines).
-
Organic Chemistry Portal. (2023). Synthesis of Aziridines. Retrieved from
- Sigma-Aldrich. (2023). Safety Data Sheet: N-Substituted Aziridines. (General safety reference for alkyl-aziridines).
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. bcc.bas.bg [bcc.bas.bg]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. d-nb.info [d-nb.info]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and Evaluation of Biological Activities of Aziridine Derivatives of Urea and Thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aziridine | CH2NHCH2 | CID 9033 - PubChem [pubchem.ncbi.nlm.nih.gov]


